![molecular formula C18H18O2 B14653350 {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 42403-62-3](/img/structure/B14653350.png)
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is an organic compound characterized by its unique structure, which includes a phenyl group and a 3-methylbut-2-en-1-yl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone typically involves the etherification of 3,4-bis((3-methylbut-2-en-1-yl)oxy)phenyl)methanol with 3,3-dimethylallyl bromide and sodium hydride in dimethylformamide at room temperature . The structure of the resulting compound is confirmed using techniques such as NMR, mass spectrometry, and IR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 6-(4-{2,3-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]}-5-hydroxy-2-(3-methylbut-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, such as the 3-methylbut-2-en-1-yl ether linkage and the phenyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
42403-62-3 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
[4-(3-methylbut-2-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-14(2)12-13-20-17-10-8-16(9-11-17)18(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
BMVDAKLBIXDYDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


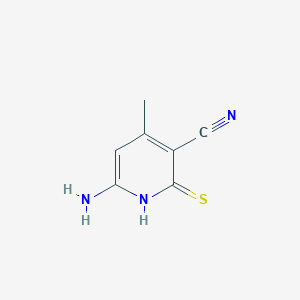
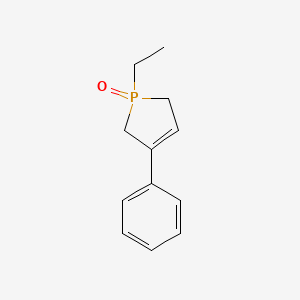
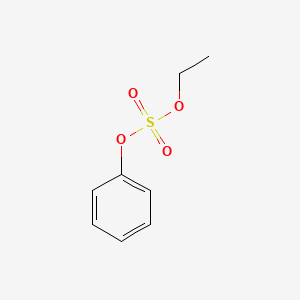

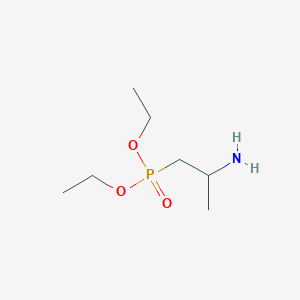
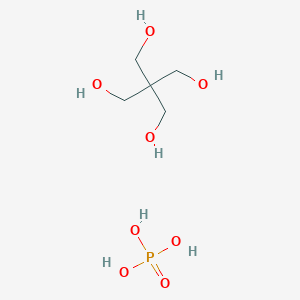


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
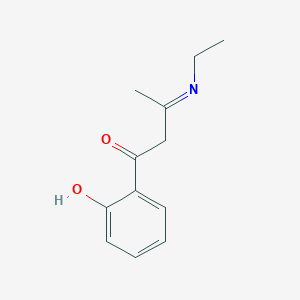
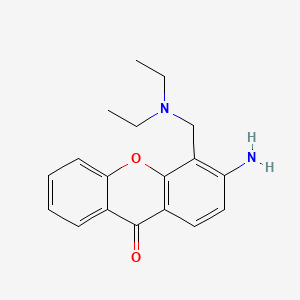
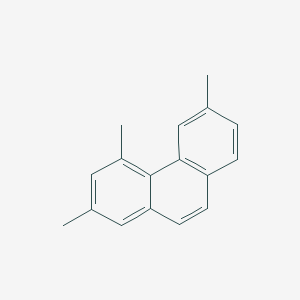
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
